3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine
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Overview
Description
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine is a complex organic compound with a molecular formula of C16H20ClN7OS and a molecular weight of 393.8943 This compound is characterized by its unique structure, which includes a triazolo[4,3-a][1,3,5]triazine core, a chlorophenoxyethyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolo[4,3-a][1,3,5]triazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with cyanogen bromide under controlled conditions.
Introduction of the chlorophenoxyethyl group: This step involves the nucleophilic substitution reaction of the triazine core with 2-(4-chlorophenoxy)ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the sulfanyl group: The final step involves the reaction of the intermediate with a suitable thiol reagent under mild conditions to introduce the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-N5,N7-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other triazolo[4,3-a][1,3,5]triazine derivatives, chlorophenoxy compounds, and sulfanyl-linked molecules.
Uniqueness: The combination of the triazolo[4,3-a][1,3,5]triazine core, chlorophenoxyethyl group, and sulfanyl linkage imparts unique chemical and biological properties to this compound, distinguishing it from other related molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20ClN7OS |
---|---|
Molecular Weight |
393.9 g/mol |
IUPAC Name |
3-[2-(4-chlorophenoxy)ethylsulfanyl]-5-N,7-N-diethyl-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diamine |
InChI |
InChI=1S/C16H20ClN7OS/c1-3-18-13-20-14(19-4-2)24-15(21-13)22-23-16(24)26-10-9-25-12-7-5-11(17)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H2,18,19,20,21,22) |
InChI Key |
WMGXNILPPDTTOG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC2=NN=C(N2C(=N1)NCC)SCCOC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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